molecular formula C7H5ClN4 B047300 4-chloro-2-(1H-imidazol-1-yl)pyrimidine CAS No. 114834-04-7

4-chloro-2-(1H-imidazol-1-yl)pyrimidine

Cat. No. B047300
M. Wt: 180.59 g/mol
InChI Key: DCQGLKJULMYXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis methods for derivatives similar to 4-chloro-2-(1H-imidazol-1-yl)pyrimidine have been explored in various studies. For instance, imidazo[1,2-c]pyrimidine derivatives were synthesized from C-substituted 4-aminopyrimidines by the King method, demonstrating a potential approach for synthesizing related compounds (Rogul'chenko, G. K., Mazur, I., & Kochergin, P. M., 1975). Another method involves a one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in a water medium, highlighting an environmentally benign approach (Liu, Jun-hua, Lei, Min, & Hu, Lihong, 2012).

Molecular Structure Analysis

Investigations on the molecular structure of related compounds, such as 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, provide insights into non-covalent interactions, including hydrogen bonds, van der Waals interactions, and steric/ring closure effects, which are crucial for understanding the molecular structure of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine (Zhang, Yu et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of imidazo[1,2-a]pyrimidine derivatives, including the potential for arylation at specific positions using palladium catalysis, offer valuable information for the modification and functionalization of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine (Li, Wenjie et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, are essential for their practical applications. While specific data on 4-chloro-2-(1H-imidazol-1-yl)pyrimidine is not directly available, studies on similar compounds can provide a foundational understanding of its likely physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for substitution reactions, and behavior under different conditions, are critical for understanding the utility and limitations of 4-chloro-2-(1H-imidazol-1-yl)pyrimidine in various chemical contexts. Research on related compounds, such as imidazo[1,2-a]pyrimidines, offers insights into these aspects (Katritzky, A., Xu, Yongjiang, & Tu, Hongbin, 2003).

Scientific Research Applications

  • Deng and Mani (2006) outlined an efficient synthetic route to 4-aryl-5-pyrimidinylimidazoles using 2,4-dichloropyrimidine, contributing to the production of medicinally important compounds (Deng & Mani, 2006).

  • Bakavoli, Bagherzadeh, and Rahimizadeh (2005) demonstrated the synthesis of optically active imidazo[1,2-a]pyrimidines, combining 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidine with (L)--amino acids, which is significant for medicinal chemistry (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).

  • Goel, Luxami, and Paul (2015) noted the importance of imidazo[1,2-a]pyrimidine in synthetic chemistry for developing new chemosynthetic strategies and drug development (Goel, Luxami, & Paul, 2015).

  • Meshcheryakova and Kataev (2013) synthesized thietanyl-substituted derivatives of pyrimidine and imidazole, showing potential for new drug discovery and pharmacological applications (Meshcheryakova & Kataev, 2013).

  • Bukhari et al. (2013) found that a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines exhibited PDE inhibition and showed antibacterial and antifungal activities (Bukhari et al., 2013).

  • Khlestkin et al. (2005) synthesized new pH-sensitive spin probes in the 2,3,4,6,7,8-hexahydro-imidazo[1,5-a]pyrimidine series with varying lipophilic/hydrophilic properties, useful for studying different solubilities in various pH-sensitive applications (Khlestkin et al., 2005).

Safety And Hazards

The compound has a hazard classification of Acute Tox. 1 Dermal - Aquatic Acute 1 - Eye Irrit. 2 . It is advised to avoid contact with skin and eyes, and to clean up all spills immediately .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make it a promising area for future research .

properties

IUPAC Name

4-chloro-2-imidazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-1-2-10-7(11-6)12-4-3-9-5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQGLKJULMYXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442380
Record name 4-chloro-2-(1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(1H-imidazol-1-yl)pyrimidine

CAS RN

114834-04-7
Record name 4-Chloro-2-(1H-imidazol-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114834-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-(1H-imidazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In anhydrous tetrahydrofuran, 1500 mg of 2,4-dichloropyrimidine was substituted with 680 mg of imidazole. The reaction mixture was treated according to the procedure of Example 5 to yield 401 mg of 4-chloro-2-(1-imidazolyl)pyrimidine recrystallized from a mixture of n-hexane and ethyl acetate, having a melting point of 138°-139° C.
Quantity
1500 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-(1H-imidazol-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-2-(1H-imidazol-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-chloro-2-(1H-imidazol-1-yl)pyrimidine
Reactant of Route 4
4-chloro-2-(1H-imidazol-1-yl)pyrimidine
Reactant of Route 5
4-chloro-2-(1H-imidazol-1-yl)pyrimidine
Reactant of Route 6
4-chloro-2-(1H-imidazol-1-yl)pyrimidine

Citations

For This Compound
1
Citations
K McMillan, M Adler, DS Auld… - Proceedings of the …, 2000 - National Acad Sciences
Potent and selective inhibitors of inducible nitric oxide synthase (iNOS) (EC 1.14.13.39 ) were identified in an encoded combinatorial chemical library that blocked human iNOS …
Number of citations: 249 www.pnas.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.